molecular formula C11H11ClO2 B12639217 (5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one CAS No. 918831-63-7

(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one

Cat. No.: B12639217
CAS No.: 918831-63-7
M. Wt: 210.65 g/mol
InChI Key: ALVWTFFOXRPSQX-NSHDSACASA-N
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Description

(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one is a chemical compound with a unique structure that includes a chlorophenyl group and a methyloxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable oxirane derivative under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted phenyl derivatives, depending on the type of reaction and reagents used .

Scientific Research Applications

(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

CAS No.

918831-63-7

Molecular Formula

C11H11ClO2

Molecular Weight

210.65 g/mol

IUPAC Name

(5S)-5-(4-chlorophenyl)-5-methyloxolan-2-one

InChI

InChI=1S/C11H11ClO2/c1-11(7-6-10(13)14-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3/t11-/m0/s1

InChI Key

ALVWTFFOXRPSQX-NSHDSACASA-N

Isomeric SMILES

C[C@]1(CCC(=O)O1)C2=CC=C(C=C2)Cl

Canonical SMILES

CC1(CCC(=O)O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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